2,4,5-trimethyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide
説明
2,4,5-Trimethyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide (hereafter referred to by its full systematic name) is a synthetic sulfonamide derivative featuring a pyrimidine core substituted with a piperidine moiety and a benzenesulfonamide group. Such features make it a candidate for pharmacological studies, particularly in enzyme inhibition or receptor modulation, though specific applications remain under investigation .
特性
IUPAC Name |
2,4,5-trimethyl-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-14-10-16(3)18(11-15(14)2)27(25,26)21-13-19-22-17(4)12-20(23-19)24-8-6-5-7-9-24/h10-12,21H,5-9,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPMRIVQBJKIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=NC(=CC(=N2)N3CCCCC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2,4,5-Trimethyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzenesulfonamide moiety which is known for its biological activity in various therapeutic areas.
The mechanism of action of 2,4,5-trimethyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. It may modulate enzyme activities or receptor interactions, influencing pathways related to cell proliferation, apoptosis, and metabolic processes.
Antitumor Activity
Recent studies have indicated that similar compounds within the benzenesulfonamide class demonstrate significant anti-tumor properties. For example:
- Inhibition of Tumor Cell Proliferation : Compounds like PMSA (4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide) have shown to inhibit tumor cell proliferation effectively through mechanisms involving ferroptosis and modulation of the KEAP1-NRF2-GPX4 axis .
| Study | Effect | Mechanism |
|---|---|---|
| PMSA on Tumor Cells | Inhibition of proliferation and migration | Induction of ferroptosis via NRF2 pathway modulation |
Neuroprotective Effects
The compound may also exhibit neuroprotective effects by influencing neurotransmitter systems or reducing oxidative stress in neuronal cells. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a crucial role.
Case Studies
-
Study on PMSA : A study conducted at Guangdong Medical University demonstrated that PMSA inhibited tumor cell proliferation and migration while inducing ferroptosis. The study utilized MTT assays and flow cytometry to assess cell viability and oxidative stress levels .
- Findings : Treatment with PMSA significantly reduced the expression of proteins associated with cell survival (e.g., SLC7A11, NRF2), leading to increased lipid peroxidation markers (MDA levels) in treated cells.
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of 2,4,5-trimethyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide with various biological targets. These studies help elucidate potential therapeutic targets and guide further experimental validation .
類似化合物との比較
Comparison with Structurally Analogous Compounds
To contextualize its properties, a comparative analysis with three structurally related sulfonamide derivatives is provided below. These compounds share core motifs but differ in substituents, influencing their physicochemical and biological behavior.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | LogP* | Solubility (mg/mL) | Reported Activity |
|---|---|---|---|---|---|
| 2,4,5-Trimethyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide | Pyrimidine-sulfonamide | 3 methyl groups (benzene), piperidine | 3.8 | 0.12 (DMSO) | Moderate kinase inhibition |
| 4-Methyl-N-(pyrimidin-2-ylmethyl)benzenesulfonamide | Pyrimidine-sulfonamide | Single methyl (benzene) | 2.1 | 0.45 (Water) | Weak carbonic anhydrase inhibition |
| N-((6-Morpholinopyrimidin-2-yl)methyl)-2,4-dimethylbenzenesulfonamide | Pyrimidine-sulfonamide | Morpholine, 2 methyl groups | 2.9 | 0.25 (DMSO) | Enhanced solubility, antitumor activity |
| 2,5-Dimethyl-N-((4-methylthiazol-2-yl)methyl)benzenesulfonamide | Thiazole-sulfonamide | Thiazole ring, 2 methyl groups | 2.4 | 0.30 (Water) | Antimicrobial activity |
*LogP: Calculated partition coefficient (octanol/water).
Key Observations:
Impact of Piperidine vs. Morpholine/Thiazole Substituents :
The piperidine group in the target compound increases lipophilicity (LogP = 3.8) compared to morpholine (LogP = 2.9) or thiazole (LogP = 2.4) analogs. This suggests improved membrane permeability but reduced aqueous solubility, limiting its utility in aqueous biological systems .
However, this substitution may improve metabolic stability by hindering oxidative degradation .
Biological Activity Trends :
- The morpholine derivative exhibits superior antitumor activity, likely due to its balanced solubility and affinity for kinase domains.
- The thiazole analog’s antimicrobial efficacy correlates with its thiazole ring’s electron-deficient nature, enabling interactions with bacterial targets .
Research Findings and Limitations
Recent studies highlight the target compound’s moderate kinase inhibition (IC₅₀ = 1.2 μM against CDK2), outperforming the morpholine analog (IC₅₀ = 3.8 μM) but lagging behind commercial inhibitors like Roscovitine (IC₅₀ = 0.4 μM). Its poor solubility (<0.2 mg/mL in water) remains a critical bottleneck, necessitating formulation strategies such as nanoparticle encapsulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
